molecular formula C14H7BrF6O B13099758 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene

1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene

Katalognummer: B13099758
Molekulargewicht: 385.10 g/mol
InChI-Schlüssel: RWJIKQMXYWLIMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of bromine, phenoxy, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene typically involves the reaction of 3-bromophenol with 3,5-bis(trifluoromethyl)benzene under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and trifluoromethyl groups can influence its reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

    3-Bromophenol: Shares the bromine and phenol groups but lacks the trifluoromethyl groups.

    3,5-Bis(trifluoromethyl)benzene: Contains the trifluoromethyl groups but lacks the bromophenoxy group.

Uniqueness: 1-(3-Bromophenoxy)-3,5-bis(trifluoromethyl)benzene is unique due to the combination of bromine, phenoxy, and trifluoromethyl groups in its structure

Eigenschaften

Molekularformel

C14H7BrF6O

Molekulargewicht

385.10 g/mol

IUPAC-Name

1-(3-bromophenoxy)-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C14H7BrF6O/c15-10-2-1-3-11(7-10)22-12-5-8(13(16,17)18)4-9(6-12)14(19,20)21/h1-7H

InChI-Schlüssel

RWJIKQMXYWLIMY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.